Epaminurad - 1198153-15-9

Epaminurad

Catalog Number: EVT-267436
CAS Number: 1198153-15-9
Molecular Formula: C14H10Br2N2O3
Molecular Weight: 414.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epaminurad is a urate transporter inhibitor.
Source and Classification

Epaminurad was developed by JW Pharmaceutical and is categorized as a new molecular entity. It has been classified under investigational drugs, specifically targeting conditions related to hyperuricemia and gout . The compound's mechanism of action involves inhibiting the SLC22A12 protein, which plays a crucial role in uric acid transport within the kidneys .

Synthesis Analysis

Methods

The synthesis of Epaminurad involves several key steps that focus on creating its biphenyl carboxylic acid derivatives. The initial stages typically include:

  • Condensation Reactions: Starting materials include iodine-substituted benzoic acids and various amines, which are reacted under controlled temperatures to form intermediate compounds.
  • Coupling Reactions: These intermediates are then subjected to coupling with phenylboronic acids to introduce necessary functional groups.
  • Hydrolysis: Hydrolysis reactions are performed to yield the final product after purification steps such as column chromatography .

Technical Details

The synthesis process employs high-resolution mass spectrometry and nuclear magnetic resonance techniques (both 1H^{1}H and 13C^{13}C NMR) for characterization. These methods help confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Epaminurad features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

  • Chemical Formula: C14H10Br2N2O3C_{14}H_{10}Br_{2}N_{2}O_{3}
  • IUPAC Name: Methanone, (3,5-dibromo-4-hydroxyphenyl)(2,3-dihydro-4H-pyrido(4,3-b)-1,4-oxazin-4-yl)- .

Data

The compound exhibits specific spectral characteristics that can be analyzed using techniques like infrared spectroscopy and ultraviolet-visible spectroscopy, aiding in the identification of functional groups present in the molecule .

Chemical Reactions Analysis

Reactions

Epaminurad undergoes various chemical reactions that are critical for its synthesis and potential pharmacological activity. Key reactions include:

  • Amidation: This reaction introduces amide functionalities into the structure, enhancing solubility and bioactivity.
  • Hydrolysis: Hydrolysis reactions are essential for converting esters into acids or alcohols within the synthetic pathway.

Technical Details

The reactions are typically monitored using chromatographic techniques to ensure purity and yield. The intermediates formed during synthesis can be characterized through mass spectrometry and NMR spectroscopy, confirming their identity before proceeding to subsequent steps .

Mechanism of Action

Epaminurad's mechanism of action primarily involves the inhibition of urate anion exchanger 1, leading to decreased reabsorption of uric acid in renal tubules. This process effectively lowers serum uric acid levels, which is beneficial in treating gout .

Process Data

Clinical studies are underway to evaluate Epaminurad's pharmacodynamics and pharmacokinetics, focusing on its absorption rates, distribution volumes, and elimination pathways .

Physical and Chemical Properties Analysis

Physical Properties

Epaminurad is characterized by:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Solubility characteristics vary based on pH and solvent conditions.

Chemical Properties

The chemical properties include stability under various conditions, reactivity with specific reagents, and thermal properties that influence its storage and handling.

Relevant data indicate that Epaminurad maintains stability at room temperature but may require specific conditions for long-term storage .

Applications

Epaminurad is primarily being investigated for its application in treating gout by effectively managing uric acid levels in patients. Its selective inhibition mechanism offers a promising alternative to existing therapies like allopurinol or febuxostat. Ongoing clinical trials aim to further establish its efficacy and safety profile compared to these traditional treatments .

Introduction to Gout Pathophysiology and Uric Acid Homeostasis

Biochemical Basis of Hyperuricemia and Gout Pathogenesis

Gout is a chronic inflammatory arthritis driven by monosodium urate (MSU) crystal deposition in joints and periarticular tissues. The condition is biochemically defined by hyperuricemia, where serum urate concentrations exceed the physiological saturation threshold (>6.8 mg/dL). Uric acid is the terminal metabolite of purine catabolism in humans, resulting from the enzymatic conversion of xanthine by xanthine oxidase. Unlike most mammals, humans lack functional uricase, an enzyme that converts insoluble uric acid to highly soluble allantoin. This evolutionary loss, coupled with increased URAT1 activity, underlies human susceptibility to hyperuricemia [5] [9].

Hyperuricemia progresses to clinical gout through a multistage process:

  • MSU crystal formation: Prolonged hyperuricemia enables urate crystallization in joints.
  • NLRP3 inflammasome activation: MSU crystals trigger interleukin-1β (IL-1β) release via inflammasome-mediated pathways, causing acute inflammatory arthritis ("gout flare") [2].
  • Chronic tophaceous disease: Persistent hyperuricemia leads to urate crystal aggregates (tophi) causing joint erosion and deformity [5].

Epidemiological studies reveal strong associations between hyperuricemia, gout, and comorbid conditions including hypertension, chronic kidney disease (CKD), and metabolic syndrome. Notably, only ~5% of individuals with urate levels >9 mg/dL develop clinical gout, indicating roles for genetic predisposition and environmental triggers (e.g., diet, alcohol) in pathogenesis [5] [9].

Renal Urate Transport Mechanisms: Focus on URAT1 Physiology

Renal handling of uric acid determines 60-90% of serum urate homeostasis. The process involves four sequential phases:

  • Glomerular filtration of nearly all circulating urate.
  • Near-complete reabsorption in the proximal tubule via apical transporters.
  • Subsequent secretion of ~50% of reabsorbed urate.
  • Post-secretory reabsorption of ~40-50% of secreted urate [9].

URAT1 (SLC22A12), located on the apical membrane of renal proximal tubules, is the primary mediator of urate reabsorption. This anion exchanger couples urate uptake with intracellular anions (lactate, nicotinate). Genetic evidence confirms its critical role: Loss-of-function mutations in SLC22A12 cause idiopathic renal hypouricemia, while gain-of-function variants associate with hyperuricemia [3] [9].

Recent cryo-EM structures of human URAT1 (hURAT1) reveal:

  • Urate-binding pocket: A hydrophobic cage formed by five phenylalanines (F241, F360, F364, F365, F449) coordinates urate.
  • Charge interactions: Positively charged residues R477 and K393 stabilize urate via coordination with its oxygen groups [3].
  • Conformational dynamics: URAT1 utilizes a "rocker-switch" mechanism, alternating between outward-facing (urate-binding) and inward-facing (urate-release) states during transport [3].

Table 1: Key Residues in Human URAT1 Urate Binding

ResidueStructural RoleFunctional Impact of Mutation
F364Hydrophobic cageNear-complete loss of transport
F449Hydrophobic cageNear-complete loss of transport
R477Charge coordinationHypouricemia in humans (R477S/H)
K393Charge coordinationIncreased Km for urate
F365Hydrophobic cageIncreased Km for urate

Limitations of Current Urate-Lowering Therapies (ULTs)

Existing ULTs target urate overproduction or underexcretion but face significant limitations:

  • Xanthine Oxidase Inhibitors (XOIs: Allopurinol, Febuxostat):
  • Reduce urate production but efficacy is CKD-dependent.
  • Allopurinol hypersensitivity syndrome (AHS) occurs in 0.1-0.4% of patients, with mortality up to 20%.
  • Febuxostat carries boxed warnings for cardiovascular risk [4] [5].

  • Recombinant Uricases (Pegloticase, Rasburicase):

  • Catalyze urate oxidation but generate hydrogen peroxide.
  • Contraindicated in G6PD deficiency due to hemolysis risk.
  • Pegloticase immunogenicity leads to infusion reactions and declining efficacy [4].

  • Uricosurics (Probenecid, Benzbromarone):

  • Inhibiting renal urate reabsorption but benzbromarone was withdrawn in many markets due to hepatotoxicity.
  • Probenecid requires frequent dosing and has drug-drug interaction risks [3] [9].

Adherence challenges compound these limitations: >50% of gout patients discontinue ULTs within 1 year, partly due to inadequate efficacy or safety concerns [8]. This underscores the need for safer, targeted uricosurics with optimized pharmacology.

Properties

CAS Number

1198153-15-9

Product Name

Epaminurad

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone

Molecular Formula

C14H10Br2N2O3

Molecular Weight

414.05 g/mol

InChI

InChI=1S/C14H10Br2N2O3/c15-9-5-8(6-10(16)13(9)19)14(20)18-3-4-21-12-1-2-17-7-11(12)18/h1-2,5-7,19H,3-4H2

InChI Key

ZMVGQIIOXCGAFV-UHFFFAOYSA-N

SMILES

C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2

Solubility

Soluble in DMSO

Synonyms

Epaminurad;

Canonical SMILES

C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.